molecular formula C19H23NO2 B5985693 N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide

N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide

Cat. No.: B5985693
M. Wt: 297.4 g/mol
InChI Key: BBYUNVQFFCETCC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide, also known as HEMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEMPA is a chiral molecule that belongs to the class of amides and has a molecular weight of 325.42 g/mol.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide is not well understood. However, it has been reported that this compound can interact with proteins and enzymes in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been reported to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide in lab experiments is its chiral nature. This compound can be used as a chiral auxiliary or chiral selector, making it a useful tool in asymmetric synthesis and chiral separation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide. One area of interest is its potential as a drug candidate. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug discovery. Another area of interest is its potential as a chiral selector in chromatography. Researchers are exploring ways to modify this compound to improve its selectivity and efficiency in chiral separation. Finally, there is interest in exploring the mechanism of action of this compound to gain a better understanding of its biological effects and potential applications.
Conclusion:
In conclusion, this compound is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a simple reaction and has been extensively studied for its scientific research applications. Although the mechanism of action of this compound is not well understood, it has been shown to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide can be synthesized through the reaction of 2-methylbenzaldehyde, benzylamine, and methyl ethyl ketone in the presence of sodium borohydride and acetic acid. The reaction takes place under reflux conditions, and the product is obtained through column chromatography. The purity of the product can be determined through high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields such as drug discovery, asymmetric synthesis, and chiral separation. It has been reported that this compound can be used as a chiral auxiliary in asymmetric synthesis to obtain enantiomerically pure compounds. This compound has also been used as a chiral selector in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-8-6-7-11-17(15)18(16-9-4-3-5-10-16)14-19(22)20(2)12-13-21/h3-11,18,21H,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYUNVQFFCETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)N(C)CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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